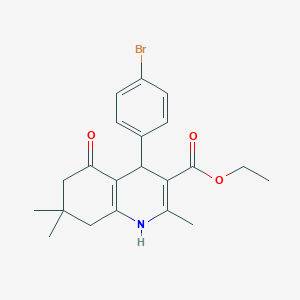

Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Historical Context and Discovery

The discovery and development of ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate emerged from the broader historical evolution of hexahydroquinoline chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis, originally developed as a multicomponent organic reaction between aldehydes, β-keto esters, and nitrogen donors, laid the foundational framework for synthesizing 1,4-dihydropyridine derivatives. This synthetic methodology subsequently evolved to accommodate the preparation of more complex heterocyclic structures, including hexahydroquinoline derivatives.

The specific compound under investigation was first documented in chemical databases in 2005, with structural modifications recorded as recently as 2024. The development of this particular brominated derivative reflects the systematic exploration of halogenated aromatic substituents in hexahydroquinoline chemistry, aimed at enhancing biological activity and selectivity. Research initiatives focused on incorporating 4-bromophenyl groups emerged from structure-activity relationship studies that identified the importance of electron-withdrawing groups in optimizing pharmacological properties.

The compound's synthesis has been refined through various catalytic systems, including gadolinium triflate-catalyzed reactions and zirconium oxychloride-mediated processes, demonstrating the continued evolution of synthetic methodologies in this chemical space. These developments have facilitated access to gram-scale quantities necessary for comprehensive biological evaluation and pharmaceutical development applications.

Significance in Hexahydroquinoline Chemistry

This compound occupies a pivotal position within hexahydroquinoline chemistry due to its unique structural features and demonstrated biological activities. The compound exemplifies the structural diversity achievable within the hexahydroquinoline scaffold, incorporating multiple functional elements that contribute to its pharmacological profile. The presence of the 4-bromophenyl substituent at the C₄ position, combined with the trimethyl substitution pattern and ethyl carboxylate functionality, creates a distinctive molecular architecture that has proven significant for biological activity.

Research investigations have demonstrated that hexahydroquinoline derivatives bearing aromatic substituents at the C₄ position exhibit enhanced biological activities compared to their unsubstituted counterparts. Specifically, compounds containing 2-nitrophenyl and 4-chlorophenyl carboxamide substituents have shown the highest activities in multidrug resistance reversal assays, establishing structure-activity relationships that guide further chemical optimization. The 4-bromophenyl derivative represents an important variation within this structural framework, offering unique reactivity profiles through the bromine substituent.

The compound's significance extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, including Suzuki and Sonogashira coupling processes. This reactivity has enabled the preparation of extended conjugated systems and more elaborate heterocyclic frameworks that expand the chemical space accessible from hexahydroquinoline scaffolds.

| Structural Feature | Significance |

|---|---|

| 4-Bromophenyl group | Enhanced biological activity and synthetic versatility |

| Trimethyl substitution | Steric effects influencing molecular conformation |

| Ethyl carboxylate | Improved pharmacokinetic properties |

| Hexahydroquinoline core | Calcium channel blocking activity |

Position Within 1,4-Dihydropyridine Compound Class

This compound represents a structurally modified derivative within the broader 1,4-dihydropyridine compound class, which encompasses a vast array of medicinally significant molecules. The 1,4-dihydropyridine class has experienced widespread pharmaceutical application, particularly as calcium channel blockers in cardiovascular disease treatment, with representative drugs including nifedipine, amlodipine, and felodipine achieving clinical success.

The hexahydroquinoline derivative differs from classical 1,4-dihydropyridine structures through its fused ring system, which incorporates a cyclohexanone moiety that extends the molecular framework and introduces additional structural complexity. This architectural modification results in altered pharmacological properties while maintaining the core 1,4-dihydropyridine pharmacophore responsible for calcium channel interaction. The compound retains the characteristic substitution pattern at positions 3 and 5 of the dihydropyridine ring, with ester and ketone functionalities that are essential for biological activity.

Research investigations have demonstrated that 1,4-dihydropyridine derivatives exhibit diverse biological activities beyond calcium channel blocking, including antibacterial, anticancer, anticoagulant, anticonvulsant, and neuroprotective effects. The hexahydroquinoline derivative under investigation has shown particular promise in anticancer applications and multidrug resistance reversal, representing a distinct pharmacological profile within the broader compound class. These activities arise from the compound's ability to interact with multiple biological targets, including P-glycoprotein efflux pumps and epidermal growth factor receptor variants.

The structural modifications present in the hexahydroquinoline derivative contribute to its unique position within the 1,4-dihydropyridine class through enhanced metabolic stability and altered tissue distribution properties. The fused ring system and brominated aromatic substituent provide increased lipophilicity and molecular rigidity compared to classical 1,4-dihydropyridine structures, potentially improving target selectivity and reducing off-target effects.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation aimed at understanding its therapeutic potential and optimizing its pharmacological properties. Primary research initiatives have focused on synthetic methodology development, biological activity evaluation, and structure-activity relationship elucidation to establish the compound's position within the hexahydroquinoline chemical space.

Synthetic research objectives have centered on developing efficient, scalable, and environmentally sustainable preparation methods for the compound and related derivatives. Investigations have explored various catalytic systems, including ionic liquid catalysts, Lewis acid promoters, and green chemistry approaches that minimize environmental impact while maximizing synthetic efficiency. These studies have aimed to establish optimal reaction conditions, substrate scope limitations, and purification protocols necessary for reliable compound access.

Biological research objectives have encompassed comprehensive evaluation of the compound's pharmacological activities across multiple therapeutic areas. Specific investigations have targeted anticancer activity against diverse cancer cell lines, multidrug resistance reversal capabilities in P-glycoprotein overexpressing cells, and epidermal growth factor receptor inhibition profiles. These studies have employed various experimental methodologies, including cell viability assays, flow cytometry analysis, and molecular docking simulations to characterize the compound's mechanism of action.

| Research Area | Specific Objectives | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | Develop efficient preparation methods | Multicomponent reactions, catalyst screening |

| Biological Activity | Evaluate anticancer potential | Cell line screening, enzyme inhibition assays |

| Structure-Activity Relationships | Optimize pharmacological properties | Molecular modification, computational modeling |

| Mechanistic Studies | Understand biological interactions | Molecular docking, binding affinity determination |

The scope of current research investigations extends to molecular dynamics simulation studies that provide insights into the compound's binding interactions with target proteins. These computational approaches have revealed specific amino acid residues involved in protein-compound interactions, including hydrogen bonding networks and hydrophobic contacts that stabilize the binding complex. Such mechanistic understanding facilitates rational drug design approaches for developing improved derivatives with enhanced therapeutic profiles.

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrNO3/c1-5-26-20(25)17-12(2)23-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(22)9-7-13/h6-9,18,23H,5,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXHNBDGNUVWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292853-25-9 | |

| Record name | ETHYL 4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24BrNO3 with a molecular weight of approximately 418.32 g/mol. The compound features a hexahydroquinoline core with various substituents that contribute to its biological activity.

Structural Characteristics

The compound's structure includes:

- A bromophenyl group that enhances lipophilicity and may influence receptor interactions.

- A keto group which is critical for biological activity.

- An ethyl ester functionality that can affect solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of the hexahydroquinoline structure exhibit notable antitumor properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines. A study highlighted that 4-arylpolyhydroquinoline derivatives possess cytotoxic effects against glioblastoma cells through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Various studies have reported that similar structures exhibit significant inhibition against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Other Pharmacological Effects

- CNS Activity : Some derivatives have been noted for their neuroprotective effects and potential use in treating neurodegenerative diseases.

- Antihistaminic Activity : There are indications of antihistaminic effects which could be beneficial in allergy treatments.

- Antidepressant Effects : Certain studies suggest potential antidepressant properties linked to modulation of neurotransmitter systems .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : The bromophenyl group may facilitate binding to specific receptors associated with neurotransmission and immune responses.

- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to apoptosis.

Case Study 1: Antitumor Efficacy

A study conducted on a series of hexahydroquinoline derivatives found that one derivative exhibited IC50 values below 10 µM against glioblastoma cell lines. This highlights the potential for developing targeted therapies based on structural modifications of the parent compound .

Case Study 2: Antimicrobial Testing

In a comparative analysis of various derivatives against Staphylococcus aureus and Escherichia coli, the compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating significant antimicrobial potential .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is C21H24BrNO3. It has a molecular weight of approximately 418.32 g/mol. The compound features a complex structure that includes a hexahydroquinoline core and a bromophenyl substituent, which contributes to its biological activity and chemical reactivity .

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antitumor properties. Specifically, this compound has shown potential as an anti-glioma agent. Gliomas are aggressive brain tumors that pose significant treatment challenges; thus, compounds that can inhibit their growth are of high interest .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Certain derivatives have demonstrated activity against various bacterial strains and fungi. This property makes it a candidate for developing new antimicrobial agents .

Central Nervous System Activity

There is evidence suggesting that this compound may possess central nervous system activity. Such properties could lead to applications in treating neurological disorders or conditions related to the CNS .

Materials Science Applications

Crystal Structure Studies

The crystal structure of this compound has been characterized using X-ray diffraction techniques. Understanding the crystal structure is crucial for predicting the compound's behavior in various environments and its interactions with other materials . The crystallographic data provides insights into the molecular arrangement and can inform further synthetic modifications aimed at enhancing desired properties.

Case Studies

-

Antitumor Efficacy in Glioblastoma Models

A study conducted on glioblastoma cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The mechanism of action appears to involve apoptosis induction and cell cycle arrest . -

Antimicrobial Testing Against Pathogenic Bacteria

In vitro studies showed that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Summary

This compound is a versatile compound with promising applications in medicinal chemistry and materials science. Its antitumor and antimicrobial properties make it a valuable candidate for further research and development in therapeutic contexts. Additionally, detailed studies on its crystal structure enhance our understanding of its potential applications in various fields.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substituent at the 4-position of the hexahydroquinoline ring. Key structural variations include:

Key Observations :

Key Observations :

Pharmacological Activities

While direct data for the brominated derivative is sparse, analogs exhibit diverse bioactivities:

Key Observations :

Physicochemical and Crystallographic Properties

- Melting Points : Fluorinated derivatives (e.g., 4-(4-fluorophenyl)) melt at 191–193°C , while methoxy-substituted analogs (e.g., 4-(4-methoxyphenyl)) melt at 249°C , reflecting substituent-dependent packing efficiency.

- Crystallography: The bromothiophen derivative (4-(4-bromothiophen-2-yl)) showed distinct molecular packing compared to dimethylamino-substituted analogs, emphasizing substituent-driven conformational changes .

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, modified for polyhydroquinoline frameworks. A three-component reaction between ethyl acetoacetate, ammonium acetate, and a substituted aldehyde (e.g., 4-bromobenzaldehyde) under reflux in ethanol or acetic acid yields the target compound. Catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted methods improve reaction efficiency .

Q. Key Reaction Parameters

| Component | Role | Conditions | Yield Range |

|---|---|---|---|

| Ethyl acetoacetate | β-ketoester | Reflux (78–110°C) | 65–85% |

| 4-Bromobenzaldehyde | Aldehyde component | Solvent: ethanol/acetic acid | — |

| Ammonium acetate | Nitrogen source | 6–12 hours | — |

Q. How is the compound structurally characterized, and what crystallographic data are available?

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group P21/n) with unit cell parameters:

- a = 9.5969 Å, b = 19.0805 Å, c = 11.0678 Å, β = 97.387°, V = 2009.84 ų, Z = 4 .

The 4-bromophenyl group adopts a pseudo-axial orientation, stabilized by weak C–H···O and C–H···π interactions. Dihedral angles between the bromophenyl ring and the quinoline core range from 75–85°, influencing packing efficiency .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

- FT-IR : Key peaks include C=O (ester) at ~1700 cm⁻¹, C=N (quinoline) at ~1620 cm⁻¹, and C–Br (aromatic) at ~560 cm⁻¹.

- ¹H/¹³C NMR : Distinct signals for ester methyl groups (δ ~1.2–1.4 ppm), aromatic protons (δ ~7.2–7.8 ppm), and the 5-oxo group (δ ~4.2 ppm for adjacent hydrogens) .

- Mass Spectrometry : Molecular ion peak at m/z = 434.32 (C₂₁H₂₄BrNO₄⁺) with fragmentation patterns confirming the bromophenyl substituent .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. methoxy groups) impact biological activity?

Comparative studies on analogs show that bromine enhances antimicrobial activity due to increased lipophilicity and halogen bonding. For example:

Q. Substituent Effects on Bioactivity

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Enzyme Inhibition (IC₅₀, µM) |

|---|---|---|

| 4-Bromo | 64–128 | 12–18 |

| 4-Methoxy | 128–256 | 25–30 |

| 3-Hydroxy | 256–512 | >50 |

Q. What computational methods elucidate the compound’s reactivity and intermolecular interactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts:

- Electrophilic Reactivity : The 5-oxo group and ester carbonyl are electrophilic hotspots (Fukui indices f⁻ > 0.1).

- Non-covalent Interactions : Quantum Theory of Atoms in Molecules (QTAIM) identifies critical C–H···O and π-stacking interactions contributing to crystal stability .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enol tautomer, altering reactivity in nucleophilic substitution reactions .

Q. How do reaction conditions (solvent, catalyst) influence synthetic yields?

Optimization studies reveal:

Q. Optimized Protocol

Mix ethyl acetoacetate (10 mmol), 4-bromobenzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol.

Add PTSA (5 mol%), reflux for 8 hours.

Cool, filter, and recrystallize from ethanol/water (3:1).

Q. Are there contradictions in reported crystallographic data for similar analogs?

Yes. For example:

- Dihedral Angles : 4-Bromophenyl analogs show angles of 75–85°, while 4-methoxyphenyl derivatives exhibit angles of 60–70° due to steric repulsion between methoxy and methyl groups .

- Hydrogen Bonding : Hydroxy-substituted analogs form stronger O–H···O bonds (2.6 Å) compared to bromo analogs (C–H···O, 3.1 Å), altering melting points by ~20°C .

Q. What strategies mitigate challenges in purifying this compound?

- Recrystallization : Use ethanol/water mixtures (3:1) to remove unreacted aldehyde or β-ketoester.

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves diastereomers (if present) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >95% purity for biological assays .

Q. How does the compound’s conformational flexibility affect its pharmacological profile?

Molecular dynamics simulations (100 ns) show:

Q. What are unresolved research gaps in understanding this compound’s mechanism?

- Target Identification : Proteomics studies are needed to map protein targets beyond preliminary acetylcholinesterase data.

- In Vivo Pharmacokinetics : Limited data on oral bioavailability and blood-brain barrier penetration.

- Toxicity Profile : No systematic studies on genotoxicity or hepatotoxicity at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.